molecular formula C19H15ClN4O B2969438 5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895014-70-7

5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2969438
CAS RN: 895014-70-7
M. Wt: 350.81
InChI Key: SCKAQCJKVCMZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a novel derivative of pyrazolo[3,4-d]pyrimidine . It is part of a new set of small molecules that have been designed and synthesized as potential inhibitors of CDK2, a protein kinase that is a target for cancer treatment .


Synthesis Analysis

The synthesis of these compounds involves the formation of pyrazol-3-one substrates . The specific methods and conditions for the synthesis of “this compound” are not detailed in the available sources.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research on pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to 5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, has demonstrated significant potential in the development of antimicrobial and anticancer agents. For instance, studies have synthesized and tested various pyrazolo[3,4-d]pyrimidine derivatives for their in vitro antimicrobial and anticancer activities. Some derivatives exhibited higher anticancer activity than reference drugs, and most showed good to excellent antimicrobial activity (Hafez, Al-Hussain, & El-Gazzar, 2016). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anti-5-lipoxygenase agents, further highlighting the versatility of this chemical scaffold in medicinal chemistry applications (Rahmouni et al., 2016).

Adenosine Receptor Affinity

The adenosine receptors, involved in numerous physiological processes, have been targeted using pyrazolo[3,4-d]pyrimidine analogues. Research into these compounds, including variations similar to this compound, showed promising A1 adenosine receptor affinity. This receptor subtype is crucial for cardiovascular and nervous system functions, indicating potential therapeutic applications for these compounds in related disorders (Harden, Quinn, & Scammells, 1991).

Herbicidal Activity

In addition to pharmaceutical applications, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential in agricultural chemistry, particularly as herbicides. Synthesis and preliminary bioassays of these compounds revealed significant inhibition activities against common agricultural pests, suggesting a promising avenue for developing new herbicidal agents (Luo, Zhao, Zheng, & Wang, 2017).

Antiviral Activity

Research into pyrazolo[3,4-d]pyrimidines has also extended into the antiviral domain, with some newly synthesized derivatives showing potent in vitro activity against viruses like herpes simplex virus type-1. This indicates the potential for these compounds to be developed into new antiviral drugs, offering alternatives to existing treatments (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Future Directions

The compound has shown promising results as a potential CDK2 inhibitor, displaying potent dual activity against examined cell lines and CDK2 . It has been selected for further investigations . Future research will likely focus on further exploring its potential as a cancer treatment, including its effects on cell cycle progression and apoptosis induction within cells .

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c1-13-6-2-5-9-17(13)24-18-15(10-22-24)19(25)23(12-21-18)11-14-7-3-4-8-16(14)20/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKAQCJKVCMZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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